3-Hydroxy-3',4',5,7-tetramethoxyflavone
Overview
Description
3-Hydroxy-3',4',5,7-tetramethoxyflavone is a type of polymethoxyflavone (PMF) known for its diverse bioactivities, including antifungal, antimalarial, antimycobacterial, and anti-inflammatory properties. It is one of the major PMFs isolated from plants like Kaempferia parviflora and has been the subject of various studies to understand its chemical and biological characteristics (Lu et al., 2012).
Synthesis Analysis
The synthesis of 3-Hydroxy-3',4',5,7-tetramethoxyflavone and related compounds involves several chemical strategies, including isotope labeling and advanced chromatography techniques for metabolite identification (Lu et al., 2012). Moreover, novel synthetic methods have been developed for 3-alkyl-3',4',5,7-tetrahydroxyflavones, showcasing the variety of synthetic routes available for such compounds (Seixas et al., 2008).
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-3',4',5,7-tetramethoxyflavone and its metabolites has been elucidated using various spectroscopic methods, including ultrahigh-performance liquid chromatography-electrospray ionization-mass spectrometry (UHPLC-ESI-MS) (Lu et al., 2012). These studies help in understanding the compound's bioactive potential and metabolic fate in biological systems.
Chemical Reactions and Properties
Studies have shown that the chemical properties of 3-Hydroxy-3',4',5,7-tetramethoxyflavone allow for its biotransformation by selected entomopathogenic filamentous fungi, leading to the production of various hydroxylated derivatives, which indicates its reactive nature and potential for modification (Łużny et al., 2021).
Physical Properties Analysis
The physical properties of 3-Hydroxy-3',4',5,7-tetramethoxyflavone, such as solubility and fluorescence anisotropy, are influenced by solvent interactions, which have been investigated through experimental and simulation studies. These properties are critical for understanding the compound's behavior in different environments and for its applications in biological studies (Das et al., 2020).
Scientific Research Applications
Metabolism and Identification :
- TMF, derived from Kaempferia parviflora, exhibits antifungal, antimalarial, antimycobacterial, and anti-inflammatory activities. A study developed an isotope-labeling method for identifying TMF metabolites, revealing five main TMF metabolites in rat urine (Lu et al., 2012).
Pharmacokinetics and Antitumor Activities :
- Research on 12 bioactive polymethoxyflavones (PMFs), including TMF, showed their pharmacokinetic properties and metabolites in rat plasma. The study indicated that PMFs with a hydroxy group were more potent against cancer cell lines than those without (You et al., 2021).
Inhibition of Colon Cancer Cells :
- Hydroxylated PMFs, closely related to TMF, demonstrated strong inhibitory effects on human colon cancer cells, suggesting their potential as cancer therapy agents. Different 5-hydroxy PMFs affected cell cycles and apoptosis through various mechanisms (Qiu et al., 2010).
Biotransformation by Fungi :
- TMF and similar compounds underwent biotransformation by entomopathogenic fungi, leading to hydroxylated derivatives. This study highlighted the role of fungal strains in modifying flavonoid compounds (Łużny et al., 2021).
Demethylation by Gut Bacteria :
- A study on PMFs, including TMF, showed they were biotransformed to various demethylated metabolites in the human intestine by specific gut bacteria. These metabolites could have different biological activities (Burapan et al., 2017).
Synthesis of Analogues :
- Novel 3-alkyl-3',4',5,7-tetrahydroxyflavones were synthesized, highlighting the interest in modifying TMF for potential new applications (Seixas et al., 2008).
Free Radical Scavenging Activity :
- Research on flavones, including 3'-hydroxy-3,5,7,4'-tetramethoxyflavone, isolated from Goniothalamus tenuifolius, evaluated their free radical scavenging activity. The ortho 3',4'-diphenolic structure was essential for this activity (Likhitwitayawuid et al., 2006).
Biological Activities of Flavonoids :
- A study on flavonoids, including TMF, in Citrus reticulata 'Chachi' examined their biological activities, noting that PMFs like TMF could significantly inhibit NO production and showed varying effects depending on methoxy groups (Duan et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-14(25-4)16-15(9-11)26-19(18(21)17(16)20)10-5-6-12(23-2)13(7-10)24-3/h5-9,21H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAASNKNLMQBKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154319 | |
Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
CAS RN |
1244-78-6 | |
Record name | Quercetin 5,7,3′,4′-tetramethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001244786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC102049 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-3',4',5,7-tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVERIONOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUX3TU2JXT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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